Cas no 729-30-6 (Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde)

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde is a polycyclic aromatic compound featuring a unique bridged structure with conjugated double bonds and an aldehyde functional group. Its rigid, three-dimensional framework and electron-rich aromatic system make it a valuable intermediate in organic synthesis, particularly for constructing complex polycyclic architectures. The aldehyde group offers versatile reactivity for further functionalization, enabling applications in materials science, pharmaceuticals, and coordination chemistry. The compound’s extended π-conjugation may also contribute to interesting photophysical properties, suggesting potential utility in optoelectronic materials. Its structural complexity and functional group selectivity make it a promising building block for advanced synthetic applications.
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde structure
729-30-6 structure
Product Name:Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde
CAS No:729-30-6
MF:C17H16O
MW:236.308344841003
CID:562996
Update Time:2025-06-08

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde
    • Dimer,4-Formyl [2,2] paracyclophane
    • (?à)-4-Formyl[2.2]paracyclophane
    • [2.2]Paracyclophane-4-carboxaldehyde
    • 4-[2.2]Paracyclophanecarboxaldehyde
    • 4-Formyl[2.2]paracyclophane
    • BAIBHOHKSYVVCM-UHFFFAOYSA-N
    • 10.14272/BAIBHOHKSYVVCM-UHFFFAOYSA-N
    • 10.14272/BAIBHOHKSYVVCM-UHFFFAOYSA-N.5
    • 10.14272/BAIBHOHKSYVVCM-UHFFFAOYSA-N.2
    • (aS)-2,5-(1,4-Phenylenebisethylene)benzaldehyde
    • 10.14272/BAIBHOHKSYVVCM-UHFFFAOYSA-N.3
    • 10.14272/BAIBHOHKSYVVCM-UHFFFAOYSA-N.4
    • (aR)-2,5-(1,4-Phenylenebisethylene)benzaldehyde
    • doi:10.14272/BAIBHOHKSYVVCM-UHFFFAOYSA-N.3
    • doi:1
    • Inchi: 1S/C17H16O/c18-12-17-11-15-6-5-13-1-3-14(4-2-13)7-9-16(17)10-8-15/h1-4,8,10-12H,5-7,9H2
    • InChI Key: BAIBHOHKSYVVCM-UHFFFAOYSA-N
    • SMILES: O=CC1C=C2C=CC=1CCC1C=CC(=CC=1)CC2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Topological Polar Surface Area: 17.1

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12039026-1g
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde
729-30-6 95+%
1g
$490 2024-07-24
Crysdot LLC
CD12039026-5g
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde
729-30-6 95+%
5g
$1116 2024-07-24
Crysdot LLC
CD12039026-10g
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde
729-30-6 95+%
10g
$1563 2024-07-24

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde Related Literature

Additional information on Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde

Chemical Profile of Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde (CAS No. 729-30-6)

Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde, identified by the CAS number 729-30-6, is a complex organic compound with a distinctive tricyclic structure. This molecule belongs to the class of polycyclic hydrocarbons and features a carboxaldehyde functional group at the 5-position of its extended cyclic system. The compound’s unique architecture and electronic distribution make it a subject of significant interest in synthetic chemistry and medicinal research.

The molecular framework of Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde consists of three interconnected rings arranged in a tricyclic motif. This structural complexity endows the compound with a rich array of potential interactions with biological targets. The presence of multiple double bonds and the electron-withdrawing nature of the aldehyde group contribute to its reactivity and make it a valuable intermediate in organic synthesis.

In recent years, there has been growing interest in polycyclic compounds due to their structural diversity and biological activity. The tricyclic core of Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde has been explored as a scaffold for designing novel pharmacophores. Researchers have leveraged its rigid structure to develop molecules with potential applications in drug discovery.

One of the most compelling aspects of this compound is its utility as a building block in synthetic chemistry. The carboxaldehyde functional group at the 5-position provides a versatile handle for further functionalization through condensation reactions with various nucleophiles or as a precursor for enamine or imine formation. These transformations are crucial for constructing more elaborate molecular architectures.

The synthesis of Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde presents both challenges and opportunities for chemists seeking to explore its full synthetic potential. Advanced methodologies such as transition-metal-catalyzed cyclizations and photochemical reactions have been employed to access this complex structure efficiently.

From a medicinal chemistry perspective, the structural features of Tricyclo[8.2.2.24,7]hexadena-4,6,10,12,13,15-hexaene-5-carboxaldehyde (CAS No. 729-30-6) suggest potential interactions with enzymes or receptors involved in disease pathways. Computational studies have begun to elucidate how its three-dimensional shape and electronic properties might modulate biological activity.

The aldehyde group in particular has been highlighted as a key feature for designing molecules capable of covalent binding to biological targets—a strategy that can enhance drug potency and selectivity. This approach has gained traction in recent years as part of efforts to develop next-generation therapeutics that bypass traditional pharmacokinetic limitations.

Recent advances in spectroscopic techniques have allowed researchers to probe the conformational dynamics of this molecule more deeply than ever before. NMR studies indicate that Tricyclo[8,2.,2.,24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde exists in multiple stable conformations that could influence its reactivity and biological interactions.

The broader significance of this compound lies in its role as an exemplar of how structural complexity can be leveraged to discover new chemical entities with therapeutic potential. As synthetic methods continue to evolve and computational tools become more sophisticated,the possibilities for exploring molecules like Tricyclo[8.,2.,2.,24,7]hexadena,4,6,10,12,13,15-hexaene-5-carboxaldehyde (CAS No., 729,30,6) will undoubtedly expand.

In conclusion,the unique structural features and functional attributes of Tricyclo[8.,2.,2.,24,7]hexadena,4,6,10,12,13,15-hexaene,””carboxaldehyde”” make it an intriguing subject for both synthetic chemists and medicinal researchers alike.Further exploration into its chemical space promises to yield novel insights into molecular design principles relevant across multiple disciplines.

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